

Unveiling the Spectroscopic Signature of 16-Oxoprometaphanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **16- Oxoprometaphanine**, a hasubanan alkaloid isolated from Stephania japonica. The information presented herein is synthesized from foundational studies that first characterized this natural product. This document aims to be a comprehensive resource for researchers engaged in natural product chemistry, alkaloid synthesis, and drug discovery.

Core Spectroscopic Data

The structural elucidation of **16-Oxoprometaphanine** has been primarily accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analytical techniques.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial for determining its elemental composition.

lon	Formula	Calculated m/z	Found m/z
[M]+	C20H23NO6	373.1525	373.1525

Table 1: High-Resolution Mass Spectrometry Data for **16-Oxoprometaphanine**.



Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.08	dd	14.0, 5.0
H-2	6.65	S	
H-4	6.85	S	
Η-6α	3.95	d	14.0
Н-6β	2.65	d	14.0
H-7	6.10	d	10.0
H-8	6.95	d	10.0
Η-10β	3.50	d	18.0
N-CH3	2.45	S	
ОСН3	3.85	S	_
ОСН3	3.90	S	_
ОСН3	3.92	S	

Table 2: ¹H NMR (400 MHz, CDCl₃) Data for **16-Oxoprometaphanine**.

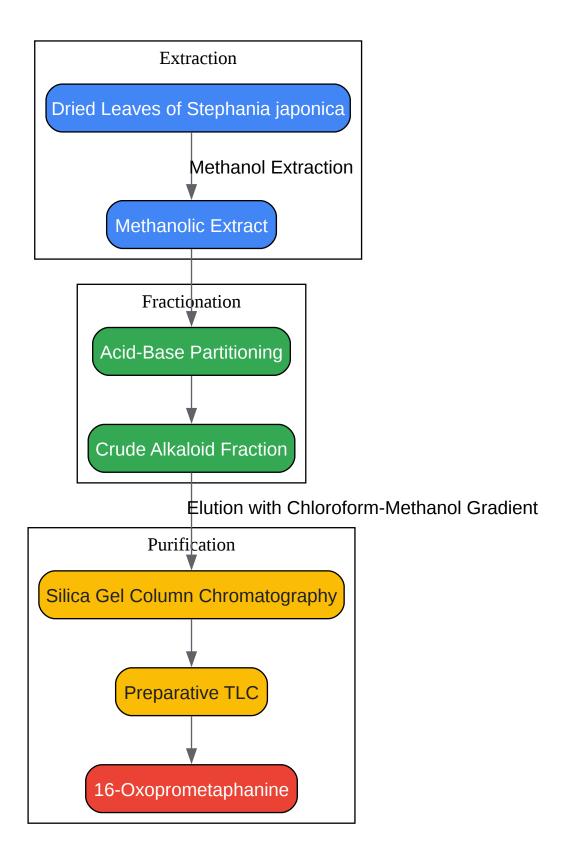
Experimental Protocols

The data presented above were obtained following specific experimental procedures for the isolation and analysis of **16-Oxoprometaphanine** from its natural source.

Isolation of 16-Oxoprometaphanine

The isolation of **16-Oxoprometaphanine** from the leaves of Stephania japonica was reported by Matsui and colleagues in 1982. The general workflow for this process is outlined below.





Click to download full resolution via product page

Caption: Workflow for the isolation of **16-Oxoprometaphanine**.



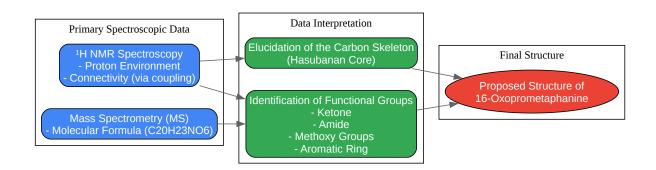
Spectroscopic Analysis

The structural characterization of the purified **16-Oxoprometaphanine** involved the following key analytical techniques:

- Mass Spectrometry (MS): High-resolution mass spectra were recorded on a double-focusing mass spectrometer. The ionization mode was electron impact (EI) at 70 eV.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Logical Relationships in Structure Elucidation

The determination of the chemical structure of **16-Oxoprometaphanine** from its spectroscopic data follows a logical pathway of data integration and interpretation.



Click to download full resolution via product page

Caption: Logical flow for the structure elucidation of **16-Oxoprometaphanine**.

 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 16-Oxoprometaphanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12324077#spectroscopic-data-of-16oxoprometaphanine-nmr-ms]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com